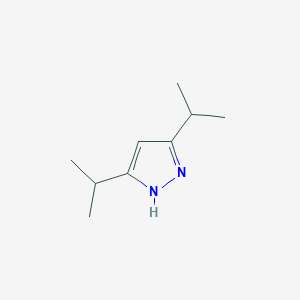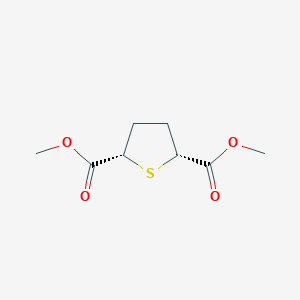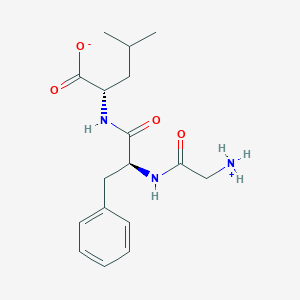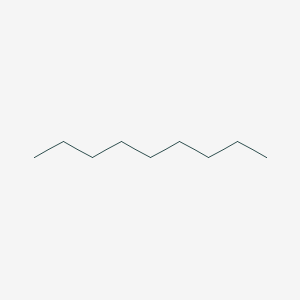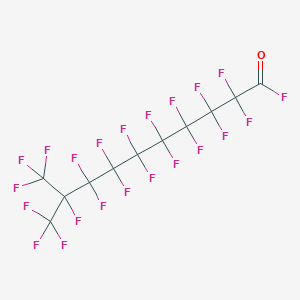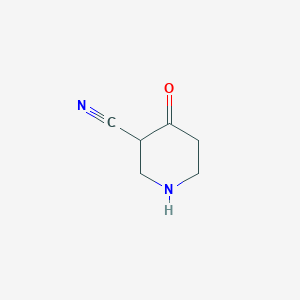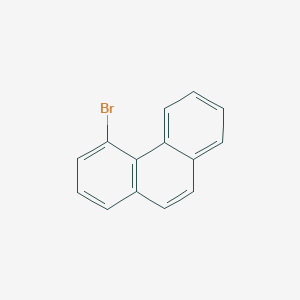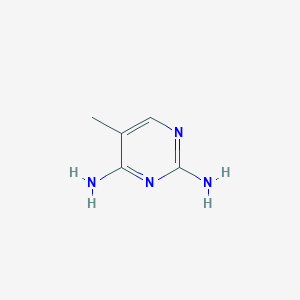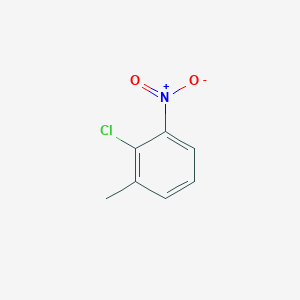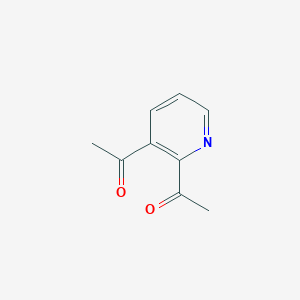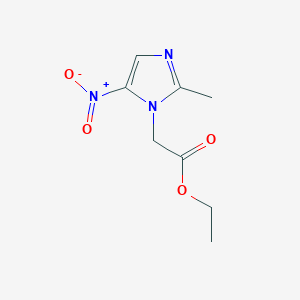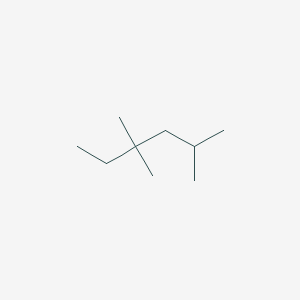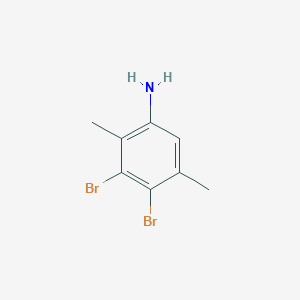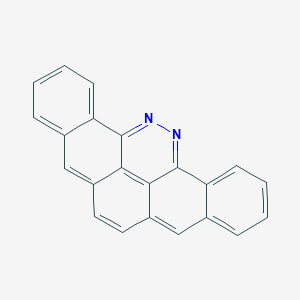
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE, also known as ABC, is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological activities. ABC belongs to the family of polycyclic aromatic hydrocarbons and is composed of three fused rings that are arranged in a non-planar configuration.
作用機序
The mechanism of action of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is not fully understood. However, studies have suggested that ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE exerts its biological activities through the modulation of various signaling pathways. For example, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immunity. In addition, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to activate the peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
生化学的および生理学的効果
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to exhibit several biochemical and physiological effects. Studies have reported that ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE can induce cell cycle arrest and apoptosis in cancer cells. In addition, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to inhibit the growth of various bacterial and fungal strains. Furthermore, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One of the advantages of using ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE in lab experiments is its unique chemical structure, which allows for the study of its potential biological activities. However, one of the limitations of using ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is its low solubility in water, which can make it difficult to administer in in vivo studies.
将来の方向性
There are several future directions for the study of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE. One area of research is the development of novel synthetic methods for ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE and its potential therapeutic applications. Furthermore, the development of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE-based drug delivery systems could enhance its efficacy and reduce its toxicity. Finally, more studies are needed to explore the potential of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE as a lead compound for the development of new drugs.
In conclusion, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological activities. The synthesis of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is a complex process that involves several steps. ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been extensively studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Although the mechanism of action of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is not fully understood, studies have suggested that it modulates various signaling pathways. ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to exhibit several biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, inhibiting the growth of various bacterial and fungal strains, and reducing inflammation and oxidative stress in animal models. There are several advantages and limitations to using ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE in lab experiments, and several future directions for the study of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE, including the development of novel synthetic methods, elucidating its mechanism of action, and exploring its potential as a lead compound for drug development.
合成法
The synthesis of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is a complex process that involves several steps. The most common method for synthesizing ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is through the reaction of 1,2-dihydroanthracene-9,10-dione with 1,2-diaminobenzene in the presence of a catalyst such as copper(II) acetate. This reaction leads to the formation of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE as a yellow crystalline solid with a melting point of 238-240°C.
科学的研究の応用
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been extensively studied for its potential biological activities. Several studies have reported that ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE exhibits anticancer, antimicrobial, and anti-inflammatory properties. In addition, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
189-58-2 |
|---|---|
製品名 |
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE |
分子式 |
C22H12N2 |
分子量 |
304.3 g/mol |
IUPAC名 |
21,22-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(22),2,4,6,8,10,12,14,16,18,20,23-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18(14)22-20(16)19(15)21(17)23-24-22/h1-12H |
InChIキー |
COEVWYGSNZUYPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46 |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46 |
その他のCAS番号 |
189-58-2 |
同義語 |
Anthra[9,1,2-cde]benzo[h]cinnoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



